4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLIAJOPBOZCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and thiophene intermediates. The imidazole moiety can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia, while the thiophene ring can be prepared via the Paal-Knorr synthesis using 1,4-dicarbonyl compounds and sulfur sources .
This step often requires the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiophene moieties using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: NaH, KOtBu, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines. Substitution reactions can introduce various functional groups onto the benzamide or thiophene rings, leading to a diverse array of derivatives.
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or receptor function. The thiophene moiety can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole-Benzamide Frameworks
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects on Bioactivity : The dimethoxy-substituted styryl group in 8d enhances CYP24A1 inhibition compared to simpler benzamides, likely due to improved hydrophobic interactions . In contrast, the thiophene group in the target compound may offer distinct electronic properties (e.g., sulfur’s polarizability) for targeting different enzymes or receptors.
- The target compound’s methylene bridge between imidazole and benzamide may confer greater conformational adaptability .
- Enzyme Selectivity: VNF’s 4′-chloro-biphenyl group enables selective binding to Trypanosoma cruzi CYP51, whereas the thiophene substitution in the target compound might favor interactions with mammalian CYP isoforms or other protozoal targets .
Heterocyclic Modifications: Thiophene vs. Thiazole/Triazole Derivatives
Table 2: Impact of Heterocycle Substitutions
Key Observations:
- Thiophene vs. Thiazole : Thiophene’s smaller size and lower electronegativity compared to thiazole may reduce steric hindrance in binding pockets. However, thiazole-containing compounds (e.g., 9c ) often exhibit stronger antiproliferative effects due to bromine’s electron-withdrawing effects .
- Triazole Linkers : Triazole rings (e.g., in ) enhance metabolic stability via resistance to oxidative degradation. The target compound lacks this feature, which may shorten its half-life .
Biological Activity
4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is a synthetic compound featuring imidazole and thiophene moieties, which are recognized for their significant roles in medicinal chemistry. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Imidazole Ring: Known for its role in enzyme inhibition and receptor modulation.
- Thiophene Ring: Contributes to the compound's biological activity through interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in MCF cell lines, with notable IC50 values indicating effective dose-response relationships in tumor-bearing mice .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 | Induction of apoptosis |
| U87 glioblastoma | 45.2 | Cell proliferation inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against various bacterial strains, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | Not tested |
Enzyme Inhibition
The dual functionality of the imidazole and thiophene rings positions this compound as a potential inhibitor of various enzymes. Preliminary studies suggest that it may inhibit heparanase, an enzyme implicated in cancer metastasis . The specific IC50 values for enzyme inhibition are still under investigation.
Case Studies
-
Study on Anticancer Effects:
A study conducted on mice bearing tumors revealed that treatment with this compound resulted in significant tumor growth suppression compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression . -
Investigation of Antimicrobial Properties:
In vitro tests against a panel of pathogenic bacteria demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Q & A
Q. What are the standard synthetic protocols for preparing 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide?
The synthesis typically involves multi-step reactions, including:
- Imidazole alkylation : Introducing the imidazole moiety via nucleophilic substitution or coupling reactions.
- Amide bond formation : Using coupling agents like EDCI/HOBt or activating the carboxylic acid with thionyl chloride for reaction with the thiophen-2-ylmethylamine derivative.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product . Key solvents include dimethylformamide (DMF) or acetonitrile, with reaction temperatures ranging from 25–80°C.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with imidazole protons appearing at δ 7.5–8.5 ppm and thiophene signals at δ 6.5–7.2 ppm .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆N₃OS: 318.1018) .
Q. What biological activities are associated with this compound?
Structural analogs demonstrate:
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or VEGFR) via imidazole-thiazole interactions .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis through thiophene-mediated membrane interactions .
- Enzyme modulation : Imidazole’s metal-coordinating properties may interfere with metalloenzyme active sites .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst selection : Switching from palladium on carbon to Raney nickel in hydrogenation steps avoids dehalogenation byproducts, improving yields from <50% to >90% .
- Solvent optimization : Using DMF over ethanol enhances solubility of intermediates, reducing side reactions .
- Temperature control : Maintaining 45°C during cyclization steps minimizes decomposition, as lower temperatures (25°C) reduce yields by 30% .
Q. How should researchers resolve contradictions in spectral data (e.g., overlapping NMR signals)?
- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, particularly for imidazole and thiophene moieties .
- Deuterated solvent screening : DMSO-d₆ may resolve signal splitting caused by hydrogen bonding in CDCl₃ .
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian09) validate experimental data .
Q. What strategies are recommended for designing biological activity assays?
- Targeted docking studies : Use AutoDock Vina to predict binding affinities for kinases or GPCRs, focusing on imidazole-thiophene interactions .
- Cellular assays :
- MTT assay : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Enzyme inhibition : Monitor IC₅₀ values for acetylcholinesterase or urease using spectrophotometric methods .
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5, moderate BBB permeability) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to map binding sites .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for imidazole-mediated interactions .
- Mutagenesis assays : Replace key residues (e.g., His⁵⁰ in enzymes) to confirm imidazole’s role in inhibition .
Q. What methodologies address byproduct formation during synthesis?
- Reaction monitoring : TLC or inline HPLC-MS detects intermediates early, enabling real-time adjustments .
- Byproduct identification : LC-MS/MS fragmentation patterns distinguish hydrodechlorination byproducts from desired products .
- Scavenger agents : Add molecular sieves to absorb water in amidation steps, reducing hydrolysis .
Methodological Notes
- Data reproducibility : Replicate reactions ≥3 times under inert atmospheres (N₂/Ar) to minimize oxidation .
- Contradiction management : Cross-validate spectral data with synthetic intermediates to trace anomalies (e.g., impurity from incomplete alkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
